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Compound of Interest

Compound Name: Amthamine dihydrobromide

Cat. No.: B1667265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amthamine dihydrobromide is a potent and highly selective histamine H2 receptor agonist.

Its utility in research stems from its ability to activate H2 receptors with a potency comparable

to or slightly higher than that of histamine itself, while exhibiting minimal to no activity at H1 and

H3 histamine receptors.[1][2] This selectivity makes it an invaluable tool for elucidating the

physiological and pathophysiological roles of the H2 receptor in various systems, including its

well-established function in stimulating gastric acid secretion, as well as its involvement in

cardiovascular regulation and immune responses. This technical guide provides a

comprehensive overview of the chemical properties, pharmacological profile, and experimental

methodologies associated with amthamine dihydrobromide.

Chemical and Physical Properties
Amthamine dihydrobromide is a synthetic, water-soluble solid. Proper storage under

desiccating conditions at -20°C is recommended for long-term stability.[2][3]
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Property Value Reference

Chemical Name
2-Amino-5-(2-aminoethyl)-4-

methylthiazole dihydrobromide
[1]

Alternative Names

2-Amino-4-methyl-5-

thiazoleethanamine

dihydrobromide

[3]

CAS Number 142457-00-9 [2][3]

Molecular Formula C6H11N3S·2HBr [2]

Molecular Weight 319.06 g/mol [2][3]

Appearance Solid [3]

Purity ≥99% [2]

Solubility Soluble in water to 100 mM [2][3]

Storage Desiccate at -20°C [2][3]

Stability

Stock solutions are stable for

up to 1 month at -20°C and up

to 6 months at -80°C.

pKa
Not reported in the searched

literature.

Pharmacological Profile
Amthamine is a full agonist at the histamine H2 receptor.[4] Its selectivity is a key feature, with

documented weak antagonist activity at the H3 receptor and no significant activity at the H1

receptor.[1][2][3] Quantitative data on its activity at the H4 receptor is not widely available in the

reviewed literature, with one vendor catalog ambiguously describing it as an "H1R-H4R

agonist," which contradicts its established selectivity profile.

Receptor Binding Affinity and Functional Potency
The following tables summarize the reported binding affinity (pKi) and functional potency (EC50

and pD2) values for amthamine at histamine receptors.
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Table 1: Histamine Receptor Binding Affinity

Receptor Species/Tissue Assay Type Value (pKi) Reference

H2 Not specified Not specified 5.2 [3]

Table 2: Histamine Receptor Functional Potency

Receptor Species/Tissue Assay Type Value Reference

H2
Rat isolated

gastric fundus

Gastric acid

secretion
EC50 = 18.9 µM [4]

H2

Conscious cat

with gastric

fistula

Gastric acid

secretion

ED50 = 0.069

µmol/kg/h
[4]

H2

Anesthetized rat

with lumen-

perfused

stomach

Gastric acid

secretion

ED50 = 11.69

µmol/kg i.v.
[4]

H2 Human atrium
Myocardial

contractility
pD2 = 5.38

H1 Not specified Not specified No activity [1][2][3]

H3 Not specified Not specified Weak antagonist [1][2][3]

H4

Not reported in

the searched

literature.

Not specified Not reported

Signaling Pathway
Activation of the histamine H2 receptor by amthamine initiates a canonical Gs-protein coupled

signaling cascade. This pathway is fundamental to the physiological effects mediated by the H2

receptor.
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Histamine H2 Receptor Signaling Pathway

Experimental Protocols
The following are representative protocols for key experiments used to characterize

amthamine dihydrobromide.

Radioligand Binding Assay for H2 Receptor Affinity
This protocol is adapted from methodologies for determining the binding affinity of unlabeled

ligands to the H2 receptor.

Objective: To determine the binding affinity (Ki) of amthamine dihydrobromide for the

histamine H2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

Cell membranes expressing the human histamine H2 receptor.

Radioligand: [³H]-Tiotidine.

Amthamine dihydrobromide.

Assay buffer: 50 mM Tris-HCl, pH 7.4.

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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96-well plates.

Glass fiber filters.

Scintillation fluid and counter.

Methodology:

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing

the human H2 receptor.

Assay Setup: In a 96-well plate, add the following in triplicate:

Total Binding: Cell membranes, [³H]-Tiotidine (at a concentration near its Kd), and assay

buffer.

Non-specific Binding: Cell membranes, [³H]-Tiotidine, and a high concentration of an

unlabeled H2 antagonist (e.g., 1 µM Tiotidine).

Competitive Binding: Cell membranes, [³H]-Tiotidine, and varying concentrations of

amthamine dihydrobromide.

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure

the radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the amthamine

concentration.
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Determine the IC50 value from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for H2 Receptor Agonism
This protocol outlines a method to measure the functional potency of amthamine
dihydrobromide by quantifying its ability to stimulate intracellular cyclic AMP (cAMP)

production.

Objective: To determine the EC50 of amthamine dihydrobromide at the histamine H2

receptor.

Materials:

A cell line expressing the human H2 receptor (e.g., HEK293 or CHO cells).

Cell culture medium.

Amthamine dihydrobromide.

IBMX (a phosphodiesterase inhibitor).

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

Methodology:

Cell Culture: Plate H2 receptor-expressing cells in a 96-well plate and grow to confluency.

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing IBMX for a short

period (e.g., 10-30 minutes) at 37°C to prevent cAMP degradation.

Agonist Stimulation: Add varying concentrations of amthamine dihydrobromide to the wells

and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP

concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
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Data Analysis:

Plot the measured cAMP levels against the logarithm of the amthamine concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which

represents the concentration of amthamine that produces 50% of the maximal response.

In Vivo Gastric Acid Secretion Assay in Anesthetized
Rats
This protocol is based on a method to assess the in vivo efficacy of amthamine in stimulating

gastric acid secretion.[4]

Objective: To determine the in vivo potency (ED50) of amthamine dihydrobromide in

stimulating gastric acid secretion.

Materials:

Sprague-Dawley rats.

Anesthetic (e.g., urethane).

Surgical instruments.

Perfusion pump.

pH meter and electrode.

Saline solution.

Amthamine dihydrobromide.

Methodology:

Animal Preparation: Anesthetize the rats and perform a tracheotomy to ensure a clear

airway. Cannulate the esophagus and the duodenum for stomach perfusion.

Stomach Perfusion: Perfuse the stomach with saline at a constant rate.
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Baseline Measurement: Collect the perfusate and measure the pH to establish a stable

baseline of acid secretion.

Drug Administration: Administer amthamine dihydrobromide intravenously at increasing

doses.

Acid Output Measurement: Continuously monitor the pH of the perfusate. The amount of acid

secreted can be quantified by titrating the collected perfusate with a standard base solution

(e.g., NaOH) back to the initial pH.

Data Analysis:

Calculate the acid output for each dose of amthamine.

Plot the acid output against the logarithm of the amthamine dose.

Determine the ED50 value, the dose that produces 50% of the maximal acid secretory

response.

Experimental Workflow
The characterization of a selective GPCR agonist like amthamine typically follows a logical

progression from in vitro to in vivo studies.
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Experimental Workflow for H2 Agonist Characterization

Conclusion
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Amthamine dihydrobromide remains a critical pharmacological tool for the investigation of

histamine H2 receptor function. Its high selectivity and potent agonist activity allow for precise

interrogation of H2 receptor-mediated signaling pathways and physiological effects. The data

and protocols presented in this guide are intended to provide researchers with a thorough

understanding of its properties and to facilitate its effective use in experimental settings. Further

research may be beneficial to definitively characterize its interaction with the H4 receptor and to

determine its pKa value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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